m-Hydroxycocaine

Forensic Toxicology Analytical Method Validation Certified Reference Material

Forensic toxicology labs require reliable biomarkers to distinguish cocaine ingestion from passive contamination in hair. m-Hydroxycocaine-an in-vivo-specific hepatic metabolite absent from seized cocaine above trace levels (≤0.052%)-is the definitive marker. • Enables UHPLC-MS/MS methods using m-OH-COC/cocaine metabolic ratios (6- to 10-fold lower in contaminated vs. user specimens) for legally defensible evidence. • Certified to ISO 17034 & ISO/IEC 17025; ensures metrological traceability for accredited forensic workflows. • Ready-to-use CRM solution (1.0 mg/mL in acetonitrile); eliminates preparation variability.

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
CAS No. 71387-58-1
Cat. No. B1248138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Hydroxycocaine
CAS71387-58-1
Synonyms3'-hydroxybenzoylecgonine methyl ester
3'-hydroxycocaine
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC
InChIInChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1
InChIKeyIQXBUEUAOWARGT-PMOUVXMZSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Hydroxycocaine Forensic Reference Standard


m-Hydroxycocaine (CAS 71387-58-1), also known as 3′-hydroxycocaine, is a minor hydroxylated metabolite of cocaine formed via cytochrome P450-mediated oxidation [1]. It belongs to the tropane alkaloid class and serves as a critical analytical marker in forensic toxicology for distinguishing cocaine ingestion from external contamination in hair testing [2]. As a certified reference material (CRM) solution (1.0 mg/mL in acetonitrile), it is validated for use as a starting material in calibrators and controls for GC/MS or LC/MS cocaine testing methods .

Workflow
Forensic reference standard for cocaine ingestion verification
Selection Logic
In vivo hydroxylated metabolite marker; distinguishes ingestion from passive contamination
Format
ISO 17034 certified CRM solution (1.0 mg/mL in acetonitrile)

m-Hydroxycocaine: Generic Standard Limitations


Generic substitution with other cocaine metabolites such as benzoylecgonine or norcocaine fails to address the specific forensic requirement of distinguishing active cocaine use from passive environmental contamination. While benzoylecgonine is the primary urinary metabolite, its presence in hair cannot reliably differentiate ingestion from external contamination, as it may also arise as a degradation product in seized cocaine [1]. In contrast, m-hydroxycocaine and its para-isomer are formed exclusively through in vivo hepatic metabolism and are not present in illicit cocaine samples above trace levels (maximum 0.052% in seized cocaine) [1]. Consequently, a certified m-hydroxycocaine reference standard is essential for developing validated UHPLC-MS/MS methods that leverage metabolic ratio thresholds to provide legally defensible evidence of cocaine consumption [2].

Target Standard
Common Substitute
m-Hydroxycocaine CRM
Formed exclusively via in vivo hepatic metabolism; trace levels (max 0.052%) in seized cocaine. Enables metabolic ratio thresholds for ingestion verification.
Benzoylecgonine
Major degradation product present in seized cocaine; cannot reliably differentiate ingestion from external contamination in hair analysis.
Certified Reference Material
ISO 17034 and ISO/IEC 17025 certified; metrologically traceable with documented uncertainty.
Research-Grade Standard
Purity typically reported by HPLC only; lacks certified uncertainty and traceability chain, which may not meet forensic accreditation requirements.

m-Hydroxycocaine Differentiation Evidence


Certified Reference Material Traceability

The Cerilliant® m-Hydroxycocaine Certified Reference Material (CRM) is supplied as a 1.0 mg/mL solution in acetonitrile, produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . In contrast to non-certified research-grade materials or in-house synthesized standards, this CRM provides metrological traceability and documented uncertainty, which are mandatory for ISO/IEC 17025 accredited forensic laboratories performing quantitative analysis .

CRM Traceability
Head-to-head
ISO 17034 Certified vs. Research-Grade
Forensic accreditation context
Non-certified material introduces measurement uncertainty risk for court evidence.
Forensic Toxicology Analytical Method Validation Certified Reference Material

Hair Metabolic Ratio: Ingestion vs. Contamination

A comprehensive study of 2,389 hair samples and 200 seized cocaine specimens quantified m-hydroxycocaine (m-OH-COC) levels. The maximum m-OH-COC content in seized cocaine was only 0.052%, confirming its negligible presence in illicit drug [1]. Consequently, metabolic ratios of m-OH-COC to cocaine were significantly higher in hair samples from confirmed cocaine users compared to those from individuals with external contamination [1]. Specifically, metabolite ratios between m-hydroxycocaine and cocaine were approximately 6- to 10-fold lower in contaminated specimens compared to user specimens [2]. This quantitative differentiation establishes m-hydroxycocaine as a superior forensic marker relative to benzoylecgonine, which lacks this discriminatory power due to its higher baseline presence as a degradation product.

Hair Metabolic Ratio
Head-to-head
6- to 10-fold lower ratio in contaminated vs. user specimens
Supports ingestion biomarker context
Max 0.052% in seized cocaine; reported metabolic ratio threshold for distinguishing contamination.
Forensic Hair Analysis Metabolic Ratio Cocaine Biomarker

UHPLC-MS/MS Isomer Quantitation in Hair

Minoli et al. (2019) developed and validated the first UHPLC-MS/MS method specifically for the simultaneous quantification of m-hydroxycocaine and p-hydroxycocaine isomers in hair samples [1]. Prior to this work, no commercial reference materials existed, and forensic laboratories relied on non-specific assays or parent ion scans. The validated method achieved baseline chromatographic separation of the meta- and para-isomers, enabling isomer-specific quantification [1]. This represents a critical advancement over earlier GC-MS methods that lacked the sensitivity or specificity to distinguish these structurally similar metabolites.

UHPLC-MS/MS Quantitation
Class-level
Validated isomer-specific method for m- and p-hydroxycocaine
Isomer-resolution method context
Enables baseline separation; prior GC-MS methods lacked isomer specificity.
UHPLC-MS/MS Method Validation Isomer Differentiation

Synthetic Route for In-House Standards

A 1995 Tetrahedron Letters publication describes an efficient synthetic pathway for m-hydroxycocaine starting from m-benzyloxybenzoyl chloride and ecgonine methyl ester [1]. This method provides a reliable alternative for laboratories that require in-house synthesis of the reference standard, particularly when commercial availability was previously limited. The synthesis yields the target compound in sufficient purity for use as an analytical standard, though it does not confer the ISO certification of a commercial CRM [1].

Synthetic Route
Supporting evidence
Synthesis from m-benzyloxybenzoyl chloride and ecgonine methyl ester
In-house standard preparation option
Alternative to commercial CRM; does not confer ISO certification.
Synthetic Chemistry Metabolite Synthesis Analytical Standard Preparation

Species-Specific Microsomal Formation

In a 1993 study, Watanabe et al. examined the hepatic microsomal metabolism of cocaine across species. While mouse, rat, and guinea pig microsomes catalyzed the oxidation of cocaine to both m- and p-hydroxycocaines, only trace amounts of m-hydroxycocaine were detected in rabbit hepatic microsomes [1]. The total amount of both hydroxycocaines was less than 12% that of norcocaine, the predominant microsomal metabolite in all species tested [1]. This species-dependent formation profile has implications for pharmacokinetic modeling and toxicological studies using animal models.

Microsomal Formation
Cross-study
Trace in rabbit; detectable in mouse, rat, guinea pig
Species-model selection context
Total hydroxycocaines less than 12% of norcocaine yield across species tested.
Drug Metabolism Species Differences In Vitro Metabolism

Pharmacological Activity of Hydroxycocaine

The Watanabe et al. (1993) study also evaluated the pharmacological effects of p-hydroxycocaine in mice. At 20 mg/kg i.p., p-hydroxycocaine significantly increased locomotor activity (total distance and rearing movements), with effects comparable to or exceeding those of cocaine [1]. While the study focused on the para-isomer, the authors note that m-hydroxycocaine was formed alongside p-hydroxycocaine in most species, suggesting it may also possess pharmacological activity [1]. However, direct quantitative activity data for m-hydroxycocaine are not reported, limiting definitive claims about its pharmacological potency.

Pharmacological Activity
Class-level inference
No direct data for m-isomer; p-isomer increased locomotor activity at 20 mg/kg
Metabolite activity context requires review
Data to verify; m-hydroxycocaine may contribute to overall pharmacological profile.
Pharmacology Locomotor Activity Active Metabolite

m-Hydroxycocaine Application Scenarios


Forensic Hair Analysis: Ingestion vs. Contamination

Forensic toxicology laboratories analyzing hair samples for cocaine use should procure m-hydroxycocaine certified reference material to develop and validate UHPLC-MS/MS methods that quantify the m-OH-COC to cocaine metabolic ratio. As demonstrated by Scholz et al. (2024), ratios are 6- to 10-fold lower in contaminated specimens compared to user specimens, providing a scientifically defensible threshold to distinguish active use from passive exposure [1][2].

ISO 17025 Method Validation for Toxicology

Clinical and forensic laboratories seeking or maintaining ISO/IEC 17025 accreditation must use certified reference materials for quantitative analysis. The Cerilliant® m-Hydroxycocaine CRM (1.0 mg/mL in acetonitrile), certified to ISO 17034 and ISO/IEC 17025, provides the metrological traceability required for calibrator preparation in GC/MS or LC/MS cocaine testing methods, ensuring measurement comparability and legal admissibility [1].

In Vitro Species-Specific Metabolism

Researchers investigating cocaine metabolism using hepatic microsomal assays should note that m-hydroxycocaine formation is species-dependent. Watanabe et al. (1993) report detectable levels in mouse, rat, and guinea pig microsomes but only trace amounts in rabbit [1]. Procurement of m-hydroxycocaine standard is essential for accurate quantification and comparison of metabolic profiles across animal models.

Synthesis of Isotopically Labeled Internal Standards

Laboratories that require stable isotope-labeled internal standards (e.g., m-Hydroxycocaine-D3) for quantitative LC-MS/MS analysis may utilize the established synthetic route from m-benzyloxybenzoyl chloride and ecgonine methyl ester [1]. This pathway can be adapted for deuterium incorporation, offering a cost-effective alternative to purchasing commercial labeled standards.

Application
Selection Property
Validation Focus
Forensic hair analysis: ingestion verification
Metabolic ratio biomarker context
UHPLC-MS/MS method validation for contamination distinction
ISO 17025 forensic method validation
Certified reference material traceability
Calibrator preparation for GC/MS or LC/MS cocaine testing
In vitro species-specific metabolism research
Species-dependent metabolite formation
Quantification across hepatic microsomal models
Isotopically labeled internal standard synthesis
Established synthetic route availability
Deuterium incorporation for LC-MS/MS quantitative analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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